![molecular formula C23H34O2Si B14224875 (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol CAS No. 827622-27-5](/img/structure/B14224875.png)
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure featuring multiple triple bonds and a silyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol typically involves multiple steps, starting from simpler precursors. One common method involves the coupling of silyl-protected alkynes followed by selective deprotection and functionalization to introduce the diol group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, are also common in industrial settings.
化学反应分析
Types of Reactions
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be selectively reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the silyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield diketones, while reduction of the triple bonds can produce alkenes or alkanes.
科学研究应用
Chemistry
In chemistry, (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its multiple triple bonds and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development and biochemical research. Its ability to form stable complexes with metal ions is of particular interest in bioinorganic chemistry.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical transformations makes it a valuable component in the manufacturing of high-performance materials.
作用机制
The mechanism by which (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds and functional groups allow it to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its silyl group can be selectively removed or modified, enabling further functionalization and interaction with biological molecules.
相似化合物的比较
Similar Compounds
(2-Bromoethynyl)triisopropylsilane: Similar in structure but contains a bromine atom instead of a diol group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group instead of a tri(propan-2-yl)silyl group.
(4-Ethynylphenyl)triisopropylsilane: Contains an ethynylphenyl group instead of a tetradeca-tetrayne structure.
Uniqueness
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is unique due to its combination of multiple triple bonds, a silyl group, and a diol group. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
827622-27-5 |
|---|---|
分子式 |
C23H34O2Si |
分子量 |
370.6 g/mol |
IUPAC 名称 |
(2S)-14-tri(propan-2-yl)silyltetradeca-3,5,11,13-tetrayne-1,2-diol |
InChI |
InChI=1S/C23H34O2Si/c1-20(2)26(21(3)4,22(5)6)18-16-14-12-10-8-7-9-11-13-15-17-23(25)19-24/h20-25H,7-10,19H2,1-6H3/t23-/m0/s1 |
InChI 键 |
NLVHCHGGLYJHTG-QHCPKHFHSA-N |
手性 SMILES |
CC(C)[Si](C#CC#CCCCCC#CC#C[C@@H](CO)O)(C(C)C)C(C)C |
规范 SMILES |
CC(C)[Si](C#CC#CCCCCC#CC#CC(CO)O)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



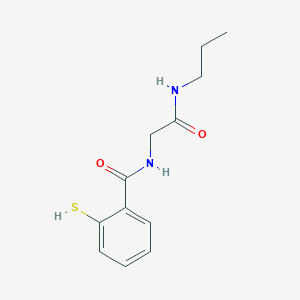
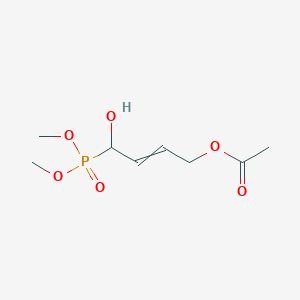
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
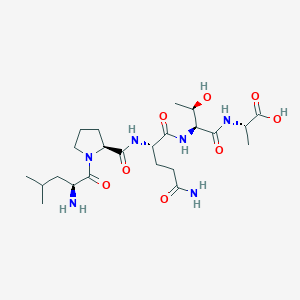
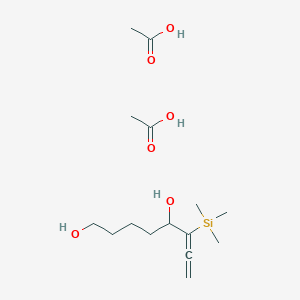
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
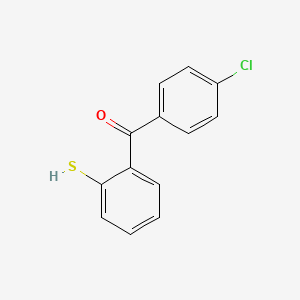

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

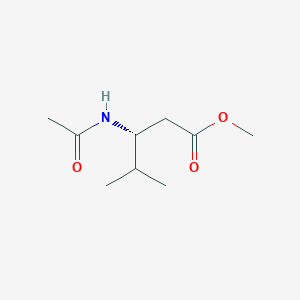
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
